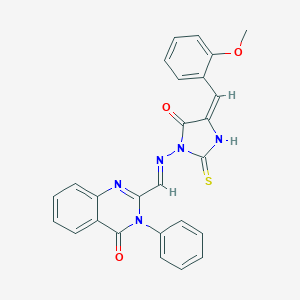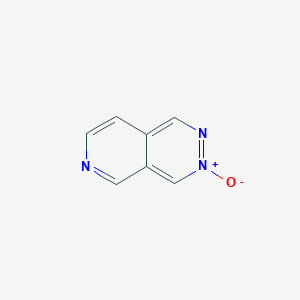
9-Hydroxymethyl-7-methylbenz(c)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxymethyl-7-methylbenz(c)acridine (HMA) is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. HMA belongs to the benz(acridine) family of compounds, which are known for their ability to intercalate DNA and inhibit topoisomerase activity. HMA has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been widely investigated.
Wirkmechanismus
9-Hydroxymethyl-7-methylbenz(c)acridine is believed to exert its anticancer effects by intercalating into DNA and inhibiting topoisomerase activity. Topoisomerases are enzymes that are involved in the unwinding and rewinding of DNA during DNA replication and transcription. Inhibition of topoisomerase activity can lead to DNA damage and cell death. 9-Hydroxymethyl-7-methylbenz(c)acridine has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. Inhibition of HDACs can lead to changes in gene expression that may contribute to 9-Hydroxymethyl-7-methylbenz(c)acridine's anticancer effects.
Biochemical and Physiological Effects:
9-Hydroxymethyl-7-methylbenz(c)acridine has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to induce autophagy (the degradation of cellular components). These effects may contribute to 9-Hydroxymethyl-7-methylbenz(c)acridine's ability to inhibit cancer cell growth and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 9-Hydroxymethyl-7-methylbenz(c)acridine is its selectivity for cancer cells, which may reduce the risk of toxicity to normal cells. However, 9-Hydroxymethyl-7-methylbenz(c)acridine has also been shown to have limited solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, 9-Hydroxymethyl-7-methylbenz(c)acridine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential directions for future research on 9-Hydroxymethyl-7-methylbenz(c)acridine. One area of interest is the development of more efficient synthesis methods for 9-Hydroxymethyl-7-methylbenz(c)acridine and related compounds. Another area of interest is the investigation of 9-Hydroxymethyl-7-methylbenz(c)acridine's potential use in combination with other anticancer agents, such as chemotherapy drugs or immunotherapy agents. Finally, further preclinical studies are needed to evaluate the safety and efficacy of 9-Hydroxymethyl-7-methylbenz(c)acridine in animal models, with the ultimate goal of advancing 9-Hydroxymethyl-7-methylbenz(c)acridine to clinical trials in humans.
Synthesemethoden
9-Hydroxymethyl-7-methylbenz(c)acridine can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a heterocyclic ring system. The Friedländer synthesis, on the other hand, involves the condensation of an aromatic aldehyde with a primary amine to form a quinoline ring system. Both methods have been used to synthesize 9-Hydroxymethyl-7-methylbenz(c)acridine, with varying degrees of success.
Wissenschaftliche Forschungsanwendungen
9-Hydroxymethyl-7-methylbenz(c)acridine has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. 9-Hydroxymethyl-7-methylbenz(c)acridine has also been shown to induce apoptosis (programmed cell death) in cancer cells, while having little or no effect on normal cells. These findings suggest that 9-Hydroxymethyl-7-methylbenz(c)acridine may have selective cytotoxicity against cancer cells, making it a promising candidate for further development as an anticancer agent.
Eigenschaften
CAS-Nummer |
160543-02-2 |
|---|---|
Produktname |
9-Hydroxymethyl-7-methylbenz(c)acridine |
Molekularformel |
C19H15NO |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
(7-methylnaphtho[1,2-b]quinolin-9-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-15-8-7-14-4-2-3-5-16(14)19(15)20-18-9-6-13(11-21)10-17(12)18/h2-10,21H,11H2,1H3 |
InChI-Schlüssel |
NHNNUFKPFVKFBH-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)CO |
Kanonische SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)CO |
Andere CAS-Nummern |
160543-02-2 |
Synonyme |
9-HYDROXYMETHYL-7-METHYLBENZ[C]ACRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



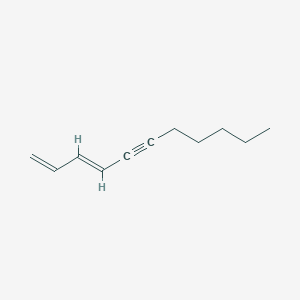

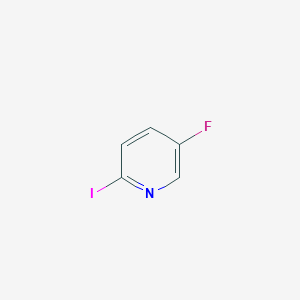


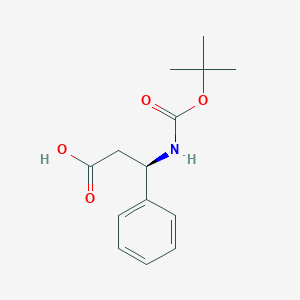
![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)



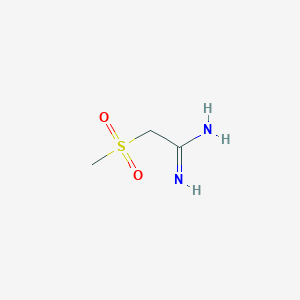
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
